An In-Depth Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate
An In-Depth Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, a functionalized piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are central to a vast number of pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties and engage with a range of biological targets.[1][2] The introduction of an α-bromoamide moiety to the piperidine nitrogen offers a reactive handle for further chemical modification and presents potential for covalent interactions with biological macromolecules. This document details the molecular structure, physicochemical properties, a robust synthesis protocol rooted in established chemical principles, and a discussion of the potential applications of this compound as a versatile building block in the development of novel therapeutics.
Introduction and Significance
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across diverse therapeutic areas, including neurology, oncology, and infectious diseases.[1][3] Its prevalence stems from its saturated, six-membered heterocyclic structure, which allows it to adopt well-defined three-dimensional conformations, making it an excellent fragment for occupying specific binding pockets in protein targets.[1]
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate combines this key heterocyclic motif with two other important functional groups: an ethyl ester and an α-bromo amide. The ethyl ester provides a site for modification or can act as a key interaction point with a biological target. The α-bromo amide group is a particularly noteworthy feature. It functions as an electrophilic center, susceptible to nucleophilic attack, and can be employed as a precursor for a variety of subsequent chemical transformations. Furthermore, α-haloamides are known to act as covalent modifiers of enzymes, particularly those with nucleophilic residues like cysteine or serine in their active sites. This potential for covalent modification can lead to compounds with high potency and prolonged duration of action.
This guide serves to consolidate the available information on Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate and to provide a scientifically grounded framework for its synthesis and potential utilization in research and development.
Molecular Profile and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is critical for its application in research. Below is a summary of the key identifiers and calculated properties for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate.
| Property | Value | Source |
| IUPAC Name | Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate | N/A |
| CAS Number | 1119451-39-6 | [4][5][6] |
| Molecular Formula | C₁₂H₂₀BrNO₃ | [4] |
| Molecular Weight | 306.20 g/mol | [4] |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO. | Inferred |
Synthesis and Mechanism
The synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is most logically achieved through the N-acylation of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with a suitable 2-bromobutanoyl electrophile. This is a standard amide bond formation reaction.
Synthesis of the Acylating Agent: 2-Bromobutanoyl Bromide
The requisite acylating agent, 2-bromobutanoyl bromide, can be prepared from butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9] This classic method introduces a bromine atom at the α-position of a carboxylic acid.
The HVZ reaction proceeds in several stages:
-
Activation of the Carboxylic Acid : Butanoic acid is first converted to its acyl bromide by treatment with phosphorus tribromide (PBr₃).[8][9]
-
Enolization : The resulting acyl bromide, which enolizes more readily than the parent carboxylic acid, forms an enol intermediate.[8][9]
-
α-Bromination : The enol tautomer then reacts with bromine (Br₂) to afford the α-bromo acyl bromide.[8][9]
N-Acylation of Ethyl Piperidine-3-carboxylate
The final step is the coupling of ethyl piperidine-3-carboxylate with the prepared 2-bromobutanoyl bromide. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen bromide byproduct.
The causality behind this experimental choice lies in the nucleophilicity of the secondary amine of the piperidine ring and the electrophilicity of the acyl bromide. The base, often a tertiary amine like triethylamine or diisopropylethylamine, is crucial to prevent the protonation of the starting piperidine by the HBr generated, which would render it unreactive.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical transformations for amide bond formation.
Materials and Reagents:
-
Ethyl piperidine-3-carboxylate (Ethyl nipecotate)
-
2-Bromobutanoyl bromide
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup : To a solution of ethyl piperidine-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Bromide : Slowly add a solution of 2-bromobutanoyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.
-
Reaction Progression : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate as a pure compound.
Characterization and Analytical Data
Predicted ¹H NMR Spectroscopy
-
Ethyl Group : A triplet integrating to 3 protons around 1.2-1.3 ppm (CH₃) and a quartet integrating to 2 protons around 4.1-4.2 ppm (OCH₂).
-
Butanoyl Chain : A triplet integrating to 3 protons around 1.0-1.1 ppm (CH₃), a multiplet integrating to 2 protons around 1.9-2.1 ppm (CH₂), and a triplet integrating to 1 proton around 4.4-4.6 ppm (CHBr).
-
Piperidine Ring : A complex series of multiplets integrating to 9 protons between approximately 1.5 and 3.8 ppm. Due to the presence of the amide bond, restricted rotation may lead to broadened or multiple signals for the piperidine protons at room temperature.
Predicted ¹³C NMR Spectroscopy
-
Ethyl Group : Signals around 14 ppm (CH₃) and 60 ppm (OCH₂).
-
Ester Carbonyl : A signal around 172-174 ppm.
-
Amide Carbonyl : A signal around 168-170 ppm.
-
Butanoyl Chain : Signals for the methyl, methylene, and alpha-bromo methine carbons.
-
Piperidine Ring : A set of signals corresponding to the five distinct carbon atoms of the piperidine ring.
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS) : The calculated exact mass for [M+H]⁺ (C₁₂H₂₁BrNO₃⁺) would be a key characterization parameter. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a distinctive feature in the mass spectrum.
Potential Applications in Drug Discovery
While specific biological activities for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate have not been reported, its structural features suggest several promising avenues for research.
-
Covalent Inhibitors : The α-bromo amide moiety can act as a warhead for the development of covalent inhibitors targeting enzymes with nucleophilic residues in their active sites, such as cysteine proteases or certain kinases.
-
Fragment-Based Drug Discovery (FBDD) : This compound can serve as a versatile fragment for FBDD campaigns. The piperidine core provides a 3D scaffold, while the bromo- and ester- functionalities allow for rapid elaboration into more complex molecules.
-
Chemical Probe Development : The reactive handle can be used to attach reporter tags (e.g., fluorophores, biotin) for the development of chemical probes to study biological pathways or validate drug targets.
-
Intermediate for Library Synthesis : This molecule is an ideal starting point for the synthesis of diverse libraries of piperidine-based compounds through nucleophilic substitution of the bromine atom with various amines, thiols, or other nucleophiles.
Conclusion
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a strategically functionalized molecule that holds significant potential as a building block in medicinal chemistry and chemical biology. Its synthesis is achievable through well-established and reliable chemical methods. The combination of a privileged piperidine scaffold with a reactive α-bromo amide functional group makes it a valuable tool for researchers aiming to develop novel therapeutics, particularly covalent inhibitors and chemical probes. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds for a variety of disease targets.
References
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Chem-Space. (n.d.). Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. Retrieved from [Link]
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ChemExpress. (n.d.). CAS 1119451-39-6|Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]
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de Souza, M. V. N., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 13(10), e0205212. Retrieved from [Link]
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OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]
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Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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